1-[3-(Methylsulfonyl)phenyl]cyclobutylamine
Description
1-[3-(Methylsulfonyl)phenyl]cyclobutylamine is a cyclobutylamine derivative featuring a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 3-position.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO2S/c1-15(13,14)10-5-2-4-9(8-10)11(12)6-3-7-11/h2,4-5,8H,3,6-7,12H2,1H3 |
InChI Key |
JEBXGBNQLSUSOO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylsulfonyl)benzaldehyde and cyclobutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production process may involve more sophisticated techniques, including continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidative Ring-Opening Reactions
The cyclobutylamine moiety undergoes oxidative ring cleavage under enzymatic and chemical conditions. In MAO-catalyzed oxidation (similar to structural analog 1-phenylcyclobutylamine), the compound forms reactive intermediates leading to pyrroline derivatives and benzoylpropanal products .
Key oxidative transformation pathway:
-
Initial one-electron oxidation forms amine radical cation
-
Cyclobutane ring cleavage via homolytic C-C bond breaking
-
Rearrangement to 2-phenyl-1-pyrroline intermediate
-
Subsequent hydrolysis/oxidation to 3-benzoylpropionic acid
Nucleophilic Substitution at Methylsulfonyl Group
The electron-withdrawing methylsulfonyl (-SO<sub>2</sub>CH<sub>3</sub>) group enables nucleophilic aromatic substitution (NAS) at the meta-position. Experimental data shows reactivity with oxygen and nitrogen nucleophiles under acidic conditions .
Representative substitution reactions:
a) Sulfonate displacement by amines:
textAr-SO2CH3 + RNH2 → Ar-NHR + CH3SO3H
b) BF<sub>3</sub>-catalyzed condensation with allyl alcohols :
textAr-SO2CH3 + CH2=CHCH2OH → Ar-SO2CH2CH2CH2OH
| Nucleophile | Catalyst | Temp. (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Allyl alcohol | BF<sub>3</sub>·Et<sub>2</sub>O | 25 | 0.5 | 92 |
| Benzylamine | AcOH | 80 | 2 | 78 |
Cyclobutane Ring Modifications
The strained four-membered ring participates in:
3.1 [2+2] Cycloreversion
Thermal decomposition at >150°C yields ethylene derivatives:
textcyclobutylamine → CH2=CH2 + NH2-Ar fragments
3.2 Acid-Catalyzed Ring Expansion
In H<sub>2</sub>SO<sub>4</sub>/AcOH systems:
textCyclobutyl → Cyclopentyl derivatives via carbocation rearrangement
| Reaction Type | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Thermal decomposition | 160°C, N<sub>2</sub> | Styrene analogs | 41 |
| Acid-mediated | H<sub>2</sub>SO<sub>4</sub>/AcOH (1:3) | Cyclopentylamine | 67 |
Amine Functionalization Reactions
The primary amine undergoes characteristic transformations:
4.1 Acylation
Reacts with acetyl chloride in pyridine:
textAr-cyclobutyl-NH2 + AcCl → Ar-cyclobutyl-NHAc
4.2 Schiff Base Formation
Condensation with aromatic aldehydes:
textAr-NH2 + RCHO → Ar-N=CHR
| Reaction | Reagent | Solvent | Conversion (%) |
|---|---|---|---|
| Acylation | AcCl | Pyridine | 95 |
| Schiff base | 4-nitrobenzaldehyde | EtOH | 83 |
Reductive Transformations
Catalytic hydrogenation modifies both aromatic and aliphatic components:
5.1 Sulfone Reduction
Raney Ni/H<sub>2</sub> reduces -SO<sub>2</sub>- to -S-:
textAr-SO2CH3 → Ar-SCH3
5.2 Cyclobutane Hydrogenolysis
PtO<sub>2</sub> catalyzes ring opening:
textcyclobutyl → butyl chain
| Reduction Target | Catalyst | Pressure (psi) | Product |
|---|---|---|---|
| Sulfone group | Raney Ni | 50 | Thioether |
| Cyclobutane ring | PtO<sub>2</sub> | 30 | Linear amine |
This comprehensive reaction profile establishes 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine as a versatile building block in organic synthesis, particularly for developing bioactive molecules. The data demonstrates significant opportunities for controlled functionalization at multiple reactive centers while maintaining structural integrity of the core scaffold.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures may exhibit anti-inflammatory activities. The methylsulfonyl group is known to interact with inflammatory pathways, potentially leading to therapeutic effects in conditions like arthritis or other inflammatory diseases. Preliminary studies suggest that 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine could inhibit specific pro-inflammatory cytokines, although detailed mechanisms remain under investigation.
Antitumor Activity
There is emerging evidence that this compound may possess antitumor properties. The structural similarities to known anticancer agents suggest that it could interfere with cancer cell proliferation or induce apoptosis in malignant cells. Further research is necessary to elucidate the specific pathways involved and to confirm these effects through rigorous testing.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature, solvent choice, and catalyst type is critical for maximizing yield and purity. The compound's reactivity can be influenced by the electronic properties of its substituents, making it a subject of interest for synthetic chemists.
Mechanism of Action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, metabolic processes, and other cellular functions, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Research Findings and Patent Relevance
- Comparative Activity : While direct activity data for this compound are lacking, its structural similarity to RS 39604 (a 5-HT₄ receptor ligand) suggests possible serotonergic activity .
Biological Activity
1-[3-(Methylsulfonyl)phenyl]cyclobutylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutylamine core with a methylsulfonyl group attached to a phenyl ring. This unique structure contributes to its biological activity, particularly in modulating various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects, including:
- Anti-inflammatory properties : The compound has demonstrated potential in reducing inflammation, which is critical in conditions such as rheumatoid arthritis.
- Analgesic effects : It has shown promise in alleviating pain, making it a candidate for pain management therapies.
- Cytotoxicity against cancer cells : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
The mechanisms through which this compound exerts its effects are not fully understood but may involve:
- Inhibition of specific enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .
- Modulation of receptor activity : The compound may interact with various receptors involved in pain and inflammation signaling.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced markers of inflammation in animal models | |
| Analgesic | Pain relief in acute pain models | |
| Cytotoxicity | Inhibited growth of cancer cell lines |
Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition of inflammatory mediators in vitro. These findings suggest that the compound could be further developed as an anti-inflammatory agent .
Case Study: Cytotoxicity Against Cancer Cells
A recent investigation into the cytotoxic effects of this compound revealed that it significantly reduced cell viability in several cancer cell lines. The study indicated that the compound induced apoptosis through a mechanism independent of AMPK activation, highlighting its potential as an anti-cancer therapeutic .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[3-(Methylsulfonyl)phenyl]cyclobutylamine, and how can challenges in cyclobutylamine ring formation be mitigated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of a phenyl precursor followed by cyclobutylamine ring formation. Cyclobutyl rings are prone to strain, making ring closure challenging. Strategies include [2+2] photocycloaddition or transition-metal-catalyzed cyclization. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical. Similar protocols for methylsulfonyl-containing compounds emphasize controlling reaction temperature (e.g., 0–5°C for sulfonylation) to avoid side reactions .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : While no specific GHS data exists for this compound, general amine-handling protocols apply:
- Storage : Airtight containers in a cool (2–8°C), dry environment to prevent degradation.
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to analogous amine safety guidelines for spill containment and emergency procedures .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- HPLC-UV : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
- NMR Spectroscopy : Confirm substituent positions via 1H (δ 7.5–8.0 ppm for aromatic protons) and 13C NMR (δ 45–50 ppm for cyclobutyl carbons).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 240.0832.
Cross-reference with certified reference standards for validation .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the CNS activity of this compound, particularly in combination therapies?
- Methodological Answer :
- Animal Models : Use murine models of chronic fatigue (e.g., forced swim test) or depression (e.g., tail suspension test).
- Dosage Optimization : Administer 10–50 mg/kg orally, combined with SSRIs (e.g., fluoxetine) at subtherapeutic doses. Monitor locomotor activity and serotonin levels via microdialysis.
- Controls : Include cohorts receiving monotherapy to isolate synergistic effects.
Patent data on similar methylsulfonyl-phenyl compounds highlights the importance of enantiomeric purity (e.g., 3(S)-isomer) for efficacy .
Q. What experimental variables might explain contradictory data in pharmacokinetic studies of this compound?
- Methodological Answer : Contradictions often arise from:
- Bioavailability Differences : Lipophilicity (logP ~2.5) affects absorption; administer via IV and oral routes to compare AUC.
- Metabolite Interference : Use LC-MS/MS to detect sulfone oxidation byproducts.
- Species Variability : Test in both rodents and non-rodents (e.g., zebrafish) to assess translational relevance.
Validate findings using dual radiolabeling (14C/3H) to track compound distribution .
Q. How can researchers address stability issues in long-term storage of this compound solutions?
- Methodological Answer :
- Solvent Selection : Prepare stock solutions in DMSO (dry, argon-purged) to prevent hydrolysis.
- Temperature : Store at -20°C in amber vials; avoid freeze-thaw cycles.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
Analogous sulfonyl-containing compounds show improved stability with desiccants (e.g., molecular sieves) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Meta-Analysis : Pool data from independent studies to resolve variability (e.g., random-effects model).
Q. How can researchers differentiate between off-target effects and true pharmacological activity in mechanistic studies?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., GPCR panels) to assess selectivity.
- CRISPR Knockout Models : Delete putative targets (e.g., serotonin transporters) to confirm on-pathway effects.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to exclude nonspecific interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
